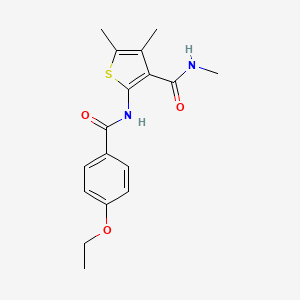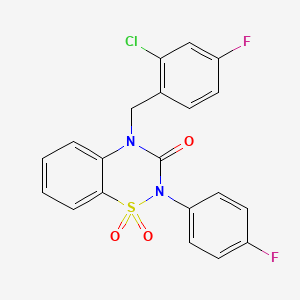![molecular formula C14H23N3O2S B2542229 N-[2-amino-4-(pyrrolidin-1-ylsulfonyl)phenyl]-N-butylamine CAS No. 885460-72-0](/img/structure/B2542229.png)
N-[2-amino-4-(pyrrolidin-1-ylsulfonyl)phenyl]-N-butylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[2-amino-4-(pyrrolidin-1-ylsulfonyl)phenyl]-N-butylamine” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is a common feature in many biologically active compounds and is often used by medicinal chemists in drug discovery . The compound has a molecular formula of C14H23N3O2S and a molecular weight of 297.42 .
Synthesis Analysis
The synthesis of compounds containing a pyrrolidine ring can be achieved through various strategies. One common approach involves the construction of the ring from different cyclic or acyclic precursors . Another strategy involves the functionalization of preformed pyrrolidine rings . The specific synthesis process for “N-[2-amino-4-(pyrrolidin-1-ylsulfonyl)phenyl]-N-butylamine” is not detailed in the available literature.Molecular Structure Analysis
The pyrrolidine ring in the molecule contributes to its three-dimensional structure due to the non-planarity of the ring, a phenomenon called "pseudorotation" . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates, due to the different binding mode to enantioselective proteins .Aplicaciones Científicas De Investigación
Drug Discovery
The pyrrolidine ring, a key component of the compound, is widely used by medicinal chemists to develop compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .
Antimicrobial Activity
Pyrrolone and pyrrolidinone derivatives, which are related to the compound , have been found to exhibit antimicrobial activity . This makes them potential candidates for the development of new antimicrobial drugs.
Anticancer Activity
These derivatives have also been found to have anticancer properties . This suggests that they could be used in the development of novel anticancer therapies.
Anti-inflammatory Activity
Pyrrolone derivatives have been found to exhibit anti-inflammatory activity . This suggests potential applications in the treatment of inflammatory diseases.
Antidepressant Activity
Some pyrrolone derivatives have been found to have antidepressant activity . This suggests potential applications in the treatment of mood disorders.
Protoporphyrinogen Oxidase (PPO) Inhibitors
Certain substituted sulfamide moieties linked to the pyrrolidine scaffold have been found to act as potential protoporphyrinogen oxidase (PPO) inhibitors . PPO inhibitors are used as herbicides and potential treatments for certain types of porphyria, a group of rare genetic disorders that affect the nervous system and skin.
Asymmetric Synthesis of Organocatalysts
Pyrrolidine-based organocatalysts have been used in asymmetric synthesis, a key process in the production of pharmaceuticals . The ability to produce chiral molecules, which are mirror images of each other, is crucial in drug development, as the different forms can have different biological effects.
Development of Novel Compounds
Finally, the compound’s structure could potentially be used as a starting point for the development of novel compounds active against different infections and diseases .
Direcciones Futuras
The pyrrolidine ring is a versatile scaffold in drug discovery, and there is ongoing research into the design of new pyrrolidine compounds with different biological profiles . The future directions for “N-[2-amino-4-(pyrrolidin-1-ylsulfonyl)phenyl]-N-butylamine” specifically are not detailed in the available literature.
Mecanismo De Acción
Target of Action
It is known that pyrrolidine derivatives, which this compound is a part of, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
The pyrrolidine ring, a key component of this compound, is known to contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Compounds with a pyrrolidine ring have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The different stereoisomers and the spatial orientation of substituents in the pyrrolidine ring can lead to a different biological profile of drug candidates .
Action Environment
The structural diversity of heteroatomic saturated ring systems, such as the pyrrolidine ring in this compound, allows for a greater chance of generating structural diversity, which could potentially influence the compound’s action in different environments .
Propiedades
IUPAC Name |
1-N-butyl-4-pyrrolidin-1-ylsulfonylbenzene-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2S/c1-2-3-8-16-14-7-6-12(11-13(14)15)20(18,19)17-9-4-5-10-17/h6-7,11,16H,2-5,8-10,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZGGAHXAKOSYGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=C(C=C(C=C1)S(=O)(=O)N2CCCC2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl amino[2-(trifluoromethyl)phenyl]acetate](/img/structure/B2542149.png)
![8-[(2E)-2-[(4-Fluorophenyl)methylidene]hydrazinyl]-3,7-dimethylpurine-2,6-dione](/img/structure/B2542151.png)
![4-[3-(4-Fluorophenyl)-3-oxo-1-propenyl]phenyl cyclohexanecarboxylate](/img/structure/B2542152.png)


![N-isopropyl-4-(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)butanamide](/img/structure/B2542157.png)


![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-(5-chlorothiophen-2-yl)-4-oxobutanoate](/img/structure/B2542163.png)

![(3-Amino-2,6-difluorophenyl)(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)methanone](/img/structure/B2542165.png)

